molecular formula C17H20Cl2N2O B13942339 Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- CAS No. 63979-57-7

Diphenylamine, 4'-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl-

Cat. No.: B13942339
CAS No.: 63979-57-7
M. Wt: 339.3 g/mol
InChI Key: ROLHXRRUSFYMPA-UHFFFAOYSA-N
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Description

Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of a diphenylamine core substituted with bis(2-chloroethyl)amino, hydroxy, and methyl groups. It has been studied for its potential antitumor properties and its role as a histone deacetylase inhibitor .

Preparation Methods

The synthesis of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves multiple steps, starting with the preparation of the diphenylamine core. The bis(2-chloroethyl)amino group is introduced through a nucleophilic substitution reaction, where 2-chloroethylamine reacts with the diphenylamine derivative under controlled conditions. The hydroxy and methyl groups are then added through subsequent reactions involving specific reagents and catalysts . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of Diphenylamine, 4’-(bis(2-chloroethyl)amino)-4-hydroxy-3-methyl- involves its interaction with histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histone proteins, leading to changes in gene expression. This inhibition can result in the induction of cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy . The molecular targets include HDAC1, HDAC2, and HDAC3, with specific pathways involving the regulation of cell proliferation and apoptosis .

Properties

CAS No.

63979-57-7

Molecular Formula

C17H20Cl2N2O

Molecular Weight

339.3 g/mol

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]anilino]-2-methylphenol

InChI

InChI=1S/C17H20Cl2N2O/c1-13-12-15(4-7-17(13)22)20-14-2-5-16(6-3-14)21(10-8-18)11-9-19/h2-7,12,20,22H,8-11H2,1H3

InChI Key

ROLHXRRUSFYMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC=C(C=C2)N(CCCl)CCCl)O

Origin of Product

United States

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